4-Hydroxypicolinaldehyde
Overview
Description
4-Hydroxypicolinaldehyde: is a heterocyclic organic compound with the molecular formula C6H5NO2 . It is a derivative of pyridine, featuring a hydroxyl group at the fourth position and an aldehyde group at the second position. This compound is known for its role in various chemical reactions and its applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxypicolinaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxypyridine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high efficiency. The use of advanced catalysts and optimized reaction conditions further enhances the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-hydroxypyridine-2-carboxylic acid.
Reduction: Reduction reactions can convert it into 4-hydroxypicolinyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 4-Hydroxypyridine-2-carboxylic acid.
Reduction: 4-Hydroxypicolinyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Hydroxypicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential as an intermediate in the development of drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hydroxypicolinaldehyde involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and aldehyde functional groups. These groups allow it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones. The compound’s reactivity is influenced by its electronic structure and the presence of substituents on the pyridine ring .
Comparison with Similar Compounds
4-Hydroxypyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Hydroxypyridine: Has the hydroxyl group at a different position, leading to different reactivity and applications.
4-Hydroxybenzaldehyde: Contains a benzene ring instead of a pyridine ring, resulting in different chemical properties.
Uniqueness: 4-Hydroxypicolinaldehyde is unique due to the combination of hydroxyl and aldehyde groups on a pyridine ring. This structural feature imparts distinct reactivity and versatility in chemical synthesis, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-oxo-1H-pyridine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-3-6(9)1-2-7-5/h1-4H,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYYSTCVMSMKSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267497 | |
Record name | 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933030-90-1 | |
Record name | 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933030-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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